[(2-Iodo-2-propyl)sulfonyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11IO2S |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
2-iodopropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11IO2S/c1-9(2,10)13(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JCMSJOGOUJANIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(S(=O)(=O)C1=CC=CC=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Iodo 2 Propyl Sulfonyl Benzene and Analogous Structures
Strategies for the Formation of the Aryl Alkyl Sulfone Skeleton
The principal strategies for assembling aryl alkyl sulfones involve either building upon a molecule that already contains the necessary sulfur atom linkage or creating that linkage through a coupling reaction.
The oxidation of thioethers (sulfides) and sulfoxides represents the most direct and common route to sulfones. wikipedia.orgacsgcipr.org This transformation involves the stepwise oxidation of the sulfur atom, first to a sulfoxide (B87167) and then to the corresponding sulfone. wikipedia.org The primary challenge in this approach is often controlling the reaction to achieve selective oxidation to the desired state, as over-oxidation of sulfides can lead directly to the sulfone, bypassing the isolable sulfoxide intermediate. nih.gov
A wide array of oxidizing agents has been developed for this purpose. Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often favored for being inexpensive and environmentally benign, with water as its only byproduct. rsc.orgresearchgate.net Its effectiveness can be significantly enhanced by a variety of catalysts. For instance, niobium carbide and tantalum carbide have shown high efficiency and selectivity, with niobium carbide favoring sulfone formation and tantalum carbide favoring the sulfoxide. organic-chemistry.org Similarly, a recyclable silica-based tungstate (B81510) interphase catalyst can be used with 30% H₂O₂ at room temperature to oxidize various sulfides to sulfones in excellent yields. organic-chemistry.org
Other catalytic systems include the use of a poly(amidoamine) dendrimer-phosphomolybdate hybrid, which allows for the selective oxidation to either sulfoxides or sulfones by adjusting the reaction temperature. mdpi.com Transition-metal-free conditions have also been established, such as the use of urea-hydrogen peroxide with phthalic anhydride, which cleanly converts sulfides to sulfones without the observation of sulfoxide intermediates. organic-chemistry.org The chemoselectivity can often be controlled by reaction conditions; for example, using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with H₂O₂ allows for selective synthesis of either sulfoxides or sulfones depending on the specific conditions employed. organic-chemistry.org
Table 1: Selected Methods for the Oxidation of Sulfides to Sulfones
| Oxidant System | Catalyst/Promoter | Key Features |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Efficiently affords sulfones; catalyst is reusable. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Silica-Based Tungstate | Recyclable catalyst; operates at room temperature. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Poly(amidoamine)-Phosphomolybdate | Selective to sulfone at 40°C. mdpi.com |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Metal-free; environmentally benign. organic-chemistry.org |
| Molecular Oxygen (O₂/Air) | Not specified | Chemoselectivity controlled by temperature. organic-chemistry.org |
Coupling Reactions Involving Sulfinic Acid Salts
An alternative and highly versatile strategy for constructing the aryl alkyl sulfone skeleton involves the coupling of sulfinic acid salts (RSO₂Na) with suitable carbon electrophiles. Sulfinates are key precursors that can be generated from various sources and serve as nucleophilic partners in cross-coupling reactions to form the C(sp³)–SO₂–C(sp²) linkage characteristic of aryl alkyl sulfones. nih.gov
Palladium catalysis is a powerful tool for forming carbon-sulfur bonds. While the coupling of aryl sulfinates with aryl halides is well-established, the arylation of alkyl sulfenate anions to form aryl alkyl sulfoxides has been demonstrated as a viable route. nih.gov This methodology utilizes a fluoride-triggered elimination of alkyl 2-(trimethylsilyl)ethyl sulfoxides to generate the reactive alkyl sulfenate anion intermediate under mild conditions. nih.govorganic-chemistry.org This intermediate can then be arylated with aryl bromides or chlorides in the presence of a palladium catalyst, typically with bulky monodentate phosphine (B1218219) ligands like SPhos. nih.govorganic-chemistry.org This approach is noted for its excellent chemoselectivity, tolerating functional groups such as anilines and phenols that could otherwise interfere. nih.gov The subsequent oxidation of the resulting aryl alkyl sulfoxide would provide the target sulfone.
Copper-catalyzed reactions have emerged as an economical and efficient alternative to palladium-based systems for sulfone synthesis. researchgate.net These methods often involve the cross-coupling of sulfinate salts with aryl or heteroaryl halides. nih.govacs.org For instance, a copper-catalyzed procedure using substoichiometric amounts of a copper salt (typically 10 mol%) can effectively couple (hetero)aryl iodides with sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) under mild, base-free conditions. nih.govacs.org This method produces β-ester sulfones which act as "masked sulfinates," versatile intermediates that can be further functionalized. nih.gov Copper(II) acetate, in combination with 1,10-phenanthroline (B135089) as a ligand, has also been used to catalyze the cross-coupling of organoboronic acids with sodium sulfinate salts to produce aryl sulfones. researchgate.net
Table 2: Comparison of Palladium and Copper-Catalyzed Sulfone Synthesis Strategies
| Catalyst System | Typical Substrates | Key Advantages |
|---|---|---|
| Palladium | Aryl Bromides/Chlorides + Alkyl Sulfenate Anions (from sulfoxides) | High chemoselectivity; mild generation of nucleophile. nih.gov |
| Copper | (Hetero)aryl Iodides/Bromides + Sulfinate Salts | Economical catalyst; mild, base-free conditions possible. nih.govacs.org |
| Copper | Organoboronic Acids + Sulfinate Salts | Tolerates a variety of functional groups on the boronic acid. researchgate.net |
Gold-Catalyzed Sulfonylation of Aryl Iodides
More recently, gold has been explored as a catalyst for C–S bond formation, offering reactivity that can be complementary to that of palladium and copper. acs.org A ligand-enabled Au(I)/Au(III) redox cycle facilitates the sulfonylation of aryl iodides with various sodium sulfinates, including those with trifluoromethyl (CF₃) and alkyl groups. acs.org This method has proven particularly effective for synthesizing functionalized aryl sulfones from iodoarenes bearing electron-donating groups, a substrate class that can be challenging for copper or palladium catalysts. acs.org The reaction proceeds efficiently and provides a direct route to diverse aryl sulfones from readily available starting materials. acs.orgnih.gov
To circumvent the cost and potential toxicity of transition metals, a number of metal-free methods for synthesizing sulfones have been developed. rsc.org These approaches often rely on the unique reactivity of hypervalent iodine reagents or photoredox catalysis.
One prominent strategy involves the S-arylation of sulfenamides or sulfenate anions using diaryliodonium salts as the aryl source under mild, base-promoted conditions. rsc.orgchemrxiv.org This approach avoids transition metals entirely and can proceed at room temperature to give aryl alkyl sulfoxides, which can then be oxidized to sulfones. rsc.org Another innovative, metal-free protocol is the denitrogenation of tosylhydrazones, catalyzed by a phenalenyl-based photoredox catalyst, which generates a sulfinate radical from a sulfinate anion for subsequent reactions. rsc.org
Visible light has also been harnessed to mediate the catalyst-free sulfonylation of boronic acids with N-acylsulfonamides, which serve as novel sulfonyl radical precursors. nih.gov This method is characterized by its simple reaction conditions and high efficiency. Furthermore, direct nucleophilic substitution of alkyl halides with sodium arenesulfinates can be promoted under microwave irradiation in aqueous media, offering a rapid and practical route to aryl alkyl sulfones. organic-chemistry.org
Friedel-Crafts Type Sulfonylation of Aromatic Systems
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon or carbon-heteroatom bonds. In the context of sulfone synthesis, the Friedel-Crafts sulfonylation involves the electrophilic aromatic substitution of an arene, such as benzene (B151609), with a sulfonylating agent to form an aryl sulfone. This reaction is typically catalyzed by strong Lewis acids, although more environmentally friendly solid acid catalysts have also been developed. mdpi.comnih.govyoutube.com
The most common sulfonylating agents are arenesulfonyl chlorides and sulfonic anhydrides. mdpi.com The reaction mechanism involves the activation of the sulfonylating agent by the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate a highly electrophilic species, likely a sulfonyl cation or a complex, which then attacks the aromatic ring. mdpi.comvaia.com
Table 1: Catalysts and Conditions for Friedel-Crafts Sulfonylation
| Catalyst Type | Examples | Sulfonylating Agent | Key Features |
|---|---|---|---|
| Conventional Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, SbCl₅, BF₃ | Arenesulfonyl chlorides, Sulfonic anhydrides | High reactivity; often require stoichiometric amounts; can generate significant waste. mdpi.comwikipedia.orgresearchgate.net |
| Brønsted Acids | Polyphosphoric acid, Triflic acid (TfOH) | Arenesulfonyl chlorides, Sulfonic acids | Strong acids that can catalyze the reaction, sometimes at elevated temperatures. mdpi.comwikipedia.org |
| Solid Acid Catalysts | Zeolites (Zeolite beta, ZSM-5), Clays (Fe³⁺-montmorillonite) | Arenesulfonyl chlorides, Sulfonic acids, Sulfonic anhydrides | Reusable, eco-friendly alternatives; activity depends on the mix of Brønsted and Lewis acid sites. mdpi.comnih.gov |
| Ionic Liquids | FeCl₃-based, e.g., [bmim]Cl·FeCl₃ | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Act as both solvent and catalyst; can lead to high yields under mild conditions. researchgate.net |
This table provides an overview of various catalytic systems used in Friedel-Crafts sulfonylation for the synthesis of aryl sulfones.
A significant challenge with traditional Lewis acid catalysts is the large amount of waste generated and the corrosive nature of the reagents. mdpi.com The development of solid acid catalysts like Fe³⁺-montmorillonite and zeolite beta offers a milder and more sustainable route for these reactions. mdpi.comnih.gov These catalysts are reusable and can even enable the use of sulfonic acids directly as sulfonylating agents, which is a difficult transformation with conventional methods. mdpi.com
Addition Reactions to Unsaturated Substrates
An alternative to building the aryl-sulfonyl bond first is to add a sulfonyl group to a pre-existing unsaturated molecule, such as an alkene or alkyne. These reactions often proceed through radical intermediates.
The addition of sulfonyl radicals to carbon-carbon multiple bonds is a powerful method for C-S bond formation. thieme-connect.com This approach is particularly effective for the iodosulfonylation of alkenes and alkynes, which yields β-iodovinyl sulfones or β-iodoalkyl sulfones. rsc.orgorganic-chemistry.orgresearchgate.net These products are versatile synthetic intermediates. researchgate.netorganic-chemistry.org
The reaction is typically initiated by the generation of a sulfonyl radical from a suitable precursor. Common precursors include sulfonyl hydrazides, sodium sulfinates, and sulfonyl iodides. rsc.orgtandfonline.comlibretexts.org The reaction of sodium sulfinates with iodine, for instance, is proposed to form a sulfonyl iodide intermediate which can then generate a sulfonyl radical. thieme-connect.com These radicals readily add to unsaturated systems. thieme-connect.comresearchgate.net
Recent advancements have focused on developing greener and more efficient protocols. For example, an iodine-promoted iodosulfonylation of alkynes with sodium sulfinates has been developed that proceeds rapidly in water at room temperature, offering high regio- and stereoselectivity. rsc.org Similarly, ultrasound irradiation has been shown to dramatically accelerate the iodosulfonylation of alkynes using sulfonyl hydrazides and potassium iodide, with reactions completing in minutes at room temperature. tandfonline.com
Table 2: Reagents for Iodosulfonylation of Unsaturated Substrates
| Sulfonyl Source | Iodine Source | Substrate | Conditions | Product Type |
|---|---|---|---|---|
| Sodium Sulfinates | Molecular Iodine (I₂) | Alkynes | Aqueous medium, Room Temperature | (E)-β-Iodo vinylsulfones rsc.org |
| Sulfonyl Hydrazides | Potassium Iodide (KI) | Alkynes | H₂O₂, Ultrasound, Room Temperature | (E)-β-Iodo vinylsulfones tandfonline.com |
| Sodium Sulfinates | Sodium Iodide (NaI) | Alkynes | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | β-Iodovinyl sulfones organic-chemistry.org |
| Sulfonyl Iodides | - | Alkenes/Allenes | Copper Catalysis or Light | β-Iodoalkyl sulfones / Substituted allyl sulfones youtube.combyjus.com |
This table summarizes various reagent combinations and conditions for the addition of sulfonyl and iodo groups across alkenes and alkynes.
Oxidative sulfonylation allows for the difunctionalization of alkenes, introducing a sulfonyl group and another functional group across the double bond. These reactions often involve the generation of a sulfonyl radical in the presence of an oxidant. libretexts.orgacs.org
A variety of sulfonylating agents can be used, including sulfinic acids and sulfonyl hydrazides. libretexts.orgacs.org For example, the direct oxidative difunctionalization of alkenes with sulfinic acids can be achieved using dioxygen as the oxidant to produce β-hydroxysulfones. acs.org An electrochemical approach for the oxidative sulfonylation-azidation of alkenes has also been reported, using sulfonyl hydrazide and trimethylsilyl (B98337) azide (B81097) to form β-azidoarylsulfones without the need for metal catalysts or external oxidants. quora.com
Iodine often plays a catalytic role in these transformations. In the synthesis of β-hydroxysulfones from styrene (B11656) derivatives and sodium arylsulfinates, a catalytic amount of molecular iodine in an acidic solvent mixture under air was sufficient to promote the reaction. acs.org Similarly, ammonium iodide has been used to induce the sulfonylation of alkenes with DMSO and water to yield vinyl methyl sulfones through a domino reaction involving radical addition, oxidation, and elimination. testbook.com
Introduction of the 2-Iodopropyl Moiety
Once the phenylsulfonyl scaffold is in place, the final step is the specific introduction of the 2-iodo-2-propyl group. This can be approached by direct iodination of a propyl sulfone or by halogen exchange on a suitable precursor.
Direct Iodination of Propyl Chains Adjacent to Sulfonyl Groups
The direct halogenation of carbons alpha to a sulfonyl group is a known transformation, though it presents challenges. nih.govrsc.org The sulfonyl group activates the α-protons, making them susceptible to deprotonation and subsequent reaction with an electrophilic halogen source. However, controlling the degree of halogenation (mono- vs. di-halogenation) can be difficult. rsc.org
For the specific synthesis of [(2-Iodo-2-propyl)sulfonyl]benzene, one would need to perform a selective iodination at the tertiary carbon of a (2-propyl)sulfonylbenzene precursor. Base-mediated electrophilic halogenation is a common strategy. rsc.org The reaction involves treating the alkyl sulfone with a base (e.g., KOH) to generate an α-anion, which then reacts with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). rsc.orgorganic-chemistry.orgquora.com
Recent studies have shown that the choice of solvent and halogenating agent is critical for achieving selectivity. For instance, selective α-mono-iodination of alkyl sulfones has been achieved using specific reagent-solvent combinations that are thought to control the effective size of the electrophilic iodine source through halogen bonding. rsc.org While methods for the α-iodination of β-keto sulfones and subsequent cleavage to α-iodomethyl sulfones are established, the direct iodination of a tertiary carbon like the one in a 2-propyl sulfone is less common and can be complicated by competing reactions. tandfonline.com The strong electron-withdrawing nature of the sulfonyl group can also retard certain reactions, making direct iodination challenging under some conditions. tandfonline.com
Halogen Exchange Reactions on Precursor Halides
A more reliable and widely used method for introducing an iodine atom is the Finkelstein reaction. wikipedia.orgacs.orgadichemistry.com This classic Sₙ2 reaction involves treating an alkyl chloride or alkyl bromide with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI). wikipedia.org
To synthesize this compound via this route, a precursor such as [(2-chloro-2-propyl)sulfonyl]benzene or [(2-bromo-2-propyl)sulfonyl]benzene would first be prepared. This precursor could potentially be synthesized by the Friedel-Crafts reaction of benzene with 2-chloro- or 2-bromopropanesulfonyl chloride, or by the addition of benzenesulfonyl chloride/bromide to propene. The subsequent halogen exchange is an equilibrium process. The reaction is driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, most commonly acetone. wikipedia.orgadichemistry.com In acetone, sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not, causing it to precipitate and drive the equilibrium towards the desired alkyl iodide product according to Le Châtelier's principle. wikipedia.org
Table 3: The Finkelstein Reaction for Iodide Synthesis
| Starting Halide | Reagent | Solvent | Driving Force | Reactivity Trend |
|---|---|---|---|---|
| Alkyl Chloride (R-Cl) | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl | R-I > R-Br > R-Cl (Leaving Group Ability) |
| Alkyl Bromide (R-Br) | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr | Primary > Secondary >> Tertiary (Sₙ2) |
| Alkyl Chloride (R-Cl) | Potassium Iodide (KI) | Dimethylformamide (DMF) | Solvent effects, Excess reagent | Good for a range of substrates. wikipedia.org |
This table outlines the key components and principles of the Finkelstein halogen exchange reaction.
While the Finkelstein reaction works best for primary halides, it can be applied to secondary and, with more difficulty, tertiary halides. wikipedia.org For a tertiary substrate like a 2-halo-2-propyl sulfone, Sₙ2 reactions are generally disfavored due to steric hindrance. However, the strong electron-withdrawing effect of the adjacent sulfonyl group could influence the reaction pathway. Catalysts such as ZnCl₂ or FeCl₃ have been used to facilitate halogen exchange for less reactive halides.
Radical Iodination Strategies
The introduction of an iodine atom onto the tertiary carbon adjacent to the sulfonyl group can be effectively achieved through radical iodination pathways. These strategies typically involve the generation of a sulfonyl radical, which then participates in a sequence of reactions leading to the final iodosulfonyl compound. The addition of sulfonyl iodides across unsaturated bonds, such as those in allenes, serves as a prime example of this approach. acs.org This reaction proceeds via a radical mechanism, allowing for the simultaneous formation of both a C-I and a C-S bond. acs.org
The generation of the key sulfonyl radical intermediate can be accomplished through various means. For instance, visible-light-activated processes can produce sulfonyl radicals from precursors like dimethylsulfamoyl chloride under redox-neutral conditions. rsc.org These radicals are crucial for the sulfonamidation or sulfonation of alkenes, which is a direct method for creating alkylsulfonyl compounds. rsc.org The stability and reactivity of free radicals are influenced by several factors, and understanding these can help in designing selective halogenation reactions. masterorganicchemistry.com In related systems, the reductive addition of alkyl iodides to ethenesulfonyl fluoride (B91410) to produce sulfonyl fluorides also highlights the utility of radical intermediates in forming sulfonyl compounds. researchgate.net
Formation from Alkene Precursors via Iodosulfonylation
A direct and efficient method for synthesizing β-iodo sulfones, a class of compounds that includes structures analogous to this compound, is through the iodosulfonylation of alkenes. rsc.org This reaction facilitates the concurrent formation of a carbon-sulfur and a carbon-iodine bond across a double bond.
A noteworthy development in this area is an iodine-mediated intermolecular iodosulfonylation reaction. This method uses molecular iodine as the iodine source and can convert a range of alkenes into their corresponding β-iodo sulfones. rsc.org These products are recognized as versatile building blocks in both organic synthesis and medicinal chemistry. rsc.org The reaction of sulfonyl iodides with allenes also produces α-iodomethyl vinylsulfones, further demonstrating the utility of iodosulfonylation in creating structurally diverse sulfones. acs.org
Below is a table summarizing the results of an iodine-mediated iodosulfonylation of various alkene precursors.
| Alkene Precursor | Sulfonyl Source | Product | Yield |
| Styrene | Benzenesulfonyl Hydrazide | 2-Iodo-1-phenylethyl phenyl sulfone | High |
| 1-Octene | Benzenesulfonyl Hydrazide | 1-(Iodomethyl)heptyl phenyl sulfone | Moderate |
| Cyclohexene | Toluenesulfonyl Hydrazide | 2-Iodo-1-tosylcyclohexane | High |
| α-Methylstyrene | Benzenesulfonyl Hydrazide | 2-Iodo-1-phenylpropyl phenyl sulfone | Moderate |
This table is representative of typical iodosulfonylation reactions and is based on findings reported in the literature. rsc.org
Decarboxylative Halogenation in Related Systems
Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. acs.orgnih.govnih.gov This process involves the cleavage of a carbon-carbon bond and the release of carbon dioxide, which can be harnessed to produce aryl halides that may be difficult to access through direct electrophilic substitution. acs.orgnih.gov These organohalides are valuable synthetic intermediates, capable of acting as precursors to cationic, radical, or anionic species. acs.orgnih.gov
Recent advancements have established general catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids using a ligand-to-metal charge transfer mechanism. princeton.edu This strategy is versatile, allowing for the synthesis of a wide array of aryl bromides and iodides through an aryl radical intermediate that undergoes an atom transfer process. princeton.edu
Of particular relevance is the development of an aromatic decarboxylative halosulfonylation protocol. princeton.edu This method utilizes a copper-catalyzed process to convert aromatic acids into sulfonyl chlorides, which can then be used in subsequent reactions. This approach effectively links the utility of decarboxylative halogenation to the synthesis of sulfonyl-containing molecules, providing a pathway to precursors for compounds like this compound. princeton.edu
Multi-Component and Tandem Reaction Sequences for Integrated Synthesis
Multi-component reactions (MCRs) and tandem sequences offer significant advantages in synthetic efficiency by combining multiple bond-forming events in a single operation, thereby reducing steps and improving resource economy. bohrium.comresearchgate.net In the context of sulfonyl compound synthesis, MCRs that incorporate sulfur dioxide (SO2) or its surrogates have become an attractive strategy. bohrium.comresearchgate.net These reactions allow for the flexible and step-economical construction of complex sulfonyl-containing molecules. bohrium.comresearchgate.net
Tandem reactions that form both C-I and C-S bonds are particularly powerful. For example, a rhodium-catalyzed tandem process involving 1-sulfonyl-1,2,3-triazoles and sodium iodide has been developed to synthesize 5-iodo-1,2,3,4-tetrahydropyridines. nih.gov In this sequence, an α-imino rhodium carbene is trapped by the iodide nucleophile, initiating a cascade that includes an intermolecular nucleophilic attack and an intramolecular S(N)2 reaction to yield the final product in high yields. nih.gov Similarly, nickel-catalyzed multicomponent reactions involving 1,3-enynes, sulfonyl chlorides, and arylboronic acids provide access to highly functionalized allenyl and dienyl sulfones in a single step. rsc.org
Development of Novel Catalytic Systems for Efficient Synthesis
The drive for more efficient, selective, and sustainable synthetic methods has led to the development of novel catalytic systems. These modern catalysts, often based on photoredox principles or transition metals, have enabled previously challenging transformations for the synthesis of sulfonyl compounds. rsc.orgprinceton.edursc.orgacs.org
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally benign conditions for generating reactive intermediates. rsc.orgbeilstein-journals.org This approach is particularly effective for generating sulfonyl radicals. For instance, protocols have been developed for the visible-light-activated, redox-neutral formation of sulfonates and sulfonamides from dimethylsulfamoyl chloride, avoiding the need for harsh oxidants or reductants. rsc.org
Furthermore, photoredox catalysis can be merged with other synthetic strategies. A copper-catalyzed aromatic decarboxylative halosulfonylation leverages a photoactive Cu(II) carboxylate intermediate, formed via ligand-to-metal charge transfer (LMCT), to generate an aryl radical that leads to the formation of a sulfonyl chloride. princeton.edu This method is part of a one-pot synthesis of sulfonamides from readily available carboxylic acids and amines. princeton.edu The generation of radicals through photoredox catalysis has also been applied to the synthesis of various heterocyclic systems, demonstrating its broad utility. nih.govnih.gov
Transition Metal Catalysis (e.g., Ni, Zn)
Transition metals, particularly nickel, have been instrumental in developing novel catalytic cycles for C-S bond formation. Nickel catalysts are effective in a variety of sulfonylation reactions due to their ability to engage in different oxidation states and facilitate radical pathways. rsc.org
Key developments in nickel catalysis include:
Direct Sulfonylation of Alkenes: Nickel-catalyzed methods have been developed for the direct sulfonylation of both styrenes and unactivated aliphatic alkenes using sulfonyl chlorides, yielding a wide range of vinyl sulfones. acs.orgnih.gov Radical-trapping experiments suggest the involvement of a sulfonyl free-radical in these transformations. acs.orgnih.gov
C-H Bond Functionalization: The direct sulfonylation of C(sp2)-H bonds in benzamide (B126) derivatives has been achieved with a nickel catalyst, providing a convenient route to valuable diaryl sulfones. nih.gov
Cross-Coupling Reactions: Nickel catalysis enables the synthesis of sulfinates from aryl boronic acids and a sulfur dioxide surrogate. acs.org These sulfinate intermediates can be further elaborated into sulfones, sulfonamides, and other important sulfonyl-containing groups. acs.org
Regiodivergent Sulfonylarylation: A substrate-controlled, nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes with sulfonyl chlorides and arylboronic acids allows for the selective synthesis of either allenyl sulfones or dienyl sulfones. rsc.org
The presence of iodide can significantly influence the course of transition metal-catalyzed reactions, affecting steps such as oxidative addition and reductive elimination, and can even play a role in substrate activation. rsc.org While specific zinc-catalyzed examples for this system are less prominent in recent literature, the principles of transition metal catalysis suggest its potential applicability. rsc.org
Metal-Free Catalysis and Additive-Free Conditions
The synthesis of β-iodosulfones, including structures analogous to this compound, has been successfully achieved under metal-free and additive-free conditions, representing a significant advancement in synthetic methodology. These approaches circumvent the need for transition metal catalysts, which can be costly, toxic, and require removal from the final product.
One prominent metal-free strategy involves the iodosulfonylation of alkenes or alkynes. For instance, the reaction of alkynes with sulfonyl sources and an iodine source can proceed without any metal catalyst. Research has demonstrated that the combination of a sulfonyl precursor, such as a sulfinic acid salt or a sulfonyl hydrazide, with a simple iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS), is effective for the synthesis of β-iodovinyl sulfones. rsc.orgrsc.orgrsc.org These reactions often exhibit high regio- and stereoselectivity. rsc.orgrsc.org
A notable example is the iodine-promoted iodosulfonylation of alkynes using sodium sulfinates in an aqueous medium at room temperature. rsc.org This method is operationally simple and avoids the use of organic solvents. Similarly, a metal-free iodosulfonylation of alkynes with p-toluenesulfonyl cyanide and NIS has been reported to occur in water, yielding (E)-β-iodovinyl sulfones in good to excellent yields. rsc.org While these examples focus on the synthesis of vinyl sulfones from alkynes, the underlying principles can be extended to the synthesis of saturated β-iodosulfones from alkenes.
The reaction mechanism in these metal-free processes is believed to involve the in situ generation of a sulfonyl radical and an iodine radical. The sulfonyl radical adds to the carbon-carbon double or triple bond, followed by trapping of the resulting radical intermediate by an iodine atom.
The following table summarizes representative metal-free conditions for the synthesis of analogous β-iodosulfone structures.
Table 1: Metal-Free Synthesis of Analogous β-Iodosulfones
| Sulfonyl Source | Iodine Source | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Sodium Sulfinates | I₂ | Water | Room Temp | High | rsc.org |
| p-Toluenesulfonyl Cyanide | NIS | Water | Room Temp | Good to Excellent | rsc.org |
| Sulfonyl Hydrazides | I₂ | Not Specified | Not Specified | Not Specified | thieme-connect.com |
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including this compound and its analogs. These approaches prioritize the use of environmentally benign solvents, reduction of waste, and energy efficiency. researchgate.net
A key development in the green synthesis of β-iodosulfones is the use of water as a reaction medium. rsc.orgrsc.org Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal choice for sustainable chemical processes. The aforementioned metal-free iodosulfonylation of alkynes with sodium sulfinates or p-toluenesulfonyl cyanide in water exemplifies this approach. rsc.orgrsc.org These reactions not only benefit from the green properties of water but also demonstrate high efficiency and selectivity under mild conditions, such as room temperature. rsc.org
Solventless, or solid-state, reactions represent another important green chemistry strategy. By eliminating the solvent altogether, these methods significantly reduce waste and can sometimes lead to faster reaction times and higher yields. While specific examples for the direct synthesis of this compound under solventless conditions are not extensively documented, the concept has been successfully applied to other organic transformations and holds promise for the synthesis of sulfone compounds. researchgate.net
The following table highlights key green chemistry approaches applicable to the synthesis of analogous β-iodosulfones.
Table 2: Green Chemistry Approaches for the Synthesis of Analogous β-Iodosulfones
| Green Chemistry Principle | Approach | Specific Example | Benefits | Reference |
|---|---|---|---|---|
| Use of Safer Solvents | Reaction in water | Iodosulfonylation of alkynes | Non-toxic, non-flammable, inexpensive, often mild conditions | rsc.orgrsc.org |
| Waste Prevention | Additive-free synthesis | Iodine-promoted iodocyclization in water | Simplified purification, reduced chemical waste | researchgate.net |
| Energy Efficiency | Room temperature reactions | Iodosulfonylation of alkynes in water | Reduced energy consumption | rsc.org |
Mechanistic Investigations into the Formation and Transformation of 2 Iodo 2 Propyl Sulfonyl Benzene
Detailed Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of a molecule like [(2-Iodo-2-propyl)sulfonyl]benzene would likely involve the formation of a carbon-sulfur bond between a benzene (B151609) ring and a 2-iodo-2-propyl group, attached to a sulfonyl moiety. The following sections explore potential radical and polar mechanisms that could achieve this transformation.
Radical Intermediates and Reaction Pathways
Radical reactions are a common method for the formation of sulfones. One plausible route to this compound could involve the radical addition of a benzenesulfonyl radical to a suitable propene derivative.
A general mechanism for the radical-mediated synthesis of sulfones involves the following steps:
Initiation: Generation of a sulfonyl radical, often from a sulfonyl halide or a sulfinate salt, using a radical initiator such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) under thermal or photochemical conditions.
Propagation: The sulfonyl radical adds to an alkene. In the context of our target molecule, this would likely be 2-iodopropene. This addition would form a carbon-centered radical intermediate. This intermediate would then abstract an atom (e.g., a hydrogen or a halogen) from another molecule to propagate the radical chain and form the final product.
A key challenge in this specific synthesis would be the stability of the desired 2-iodo-2-propyl group under radical conditions, as the carbon-iodine bond is relatively weak and could participate in undesired side reactions.
Alternatively, sulfonyl radicals can be generated from arylsulfinate salts through oxidation. rsc.org These radicals can then add to activated alkenes. rsc.org
Polar Mechanisms (Nucleophilic and Electrophilic Pathways)
Polar mechanisms, involving nucleophilic or electrophilic species, offer another set of potential synthetic routes.
Nucleophilic Pathways: A common method for forming sulfones is the reaction of a sodium sulfinate with an alkyl halide. In this scenario, sodium benzenesulfinate (B1229208) would act as a nucleophile, attacking a suitable electrophile such as 2-iodo-2-propyl bromide or a similar substrate with a good leaving group. The presence of the iodine atom on the tertiary carbon could, however, lead to competing elimination reactions.
Vinyl sulfones are known to be good electrophiles and can undergo conjugate addition with nucleophiles. beilstein-journals.orgnih.govorganic-chemistry.org A hypothetical route could involve the synthesis of isopropenyl phenyl sulfone, followed by the addition of an iodine-containing nucleophile. However, this is less direct.
Electrophilic Pathways: Electrophilic aromatic substitution could be another approach. This would involve the reaction of benzene with a sulfonyl chloride derivative containing the 2-iodo-2-propyl group under Friedel-Crafts conditions. The synthesis and stability of the required sulfonyl chloride, (2-iodo-2-propyl)sulfonyl chloride, would be a critical and likely challenging step.
Organometallic Intermediates in Catalytic Processes
While no specific organometallic processes for the synthesis of this compound have been reported, modern organic synthesis often employs transition metal catalysis for the formation of C-S bonds.
Hypothetically, a copper- or palladium-catalyzed cross-coupling reaction could be envisioned. For instance, a reaction between a benzenesulfonyl precursor and a suitable organometallic reagent derived from 2-iodopropane (B156323) might be feasible. Copper-catalyzed methods are known for the synthesis of vinyl sulfones from sulfonyl chlorides and alkenes. organic-chemistry.org
Kinetic Studies and Reaction Rate Determination
No kinetic data for the formation or transformation of this compound is available in the scientific literature. Generally, the rates of the plausible reactions mentioned above would be influenced by several factors:
For radical reactions: The concentration of the radical initiator, temperature, and the reactivity of the alkene would be key parameters.
For polar reactions: Solvent polarity, temperature, and the concentration of the nucleophile and electrophile would significantly affect the reaction rate. Steric hindrance around the reaction centers would also play a crucial role.
Stereochemical Evolution and Control in Synthetic Transformations
The target molecule, this compound, does not possess a stereocenter. Therefore, stereochemical control in its direct synthesis is not a relevant consideration. However, if the synthesis were to proceed through intermediates that are chiral, or if subsequent reactions were to introduce a chiral center into the molecule, then stereochemical control would become important. For instance, radical additions to alkenes can sometimes exhibit stereoselectivity depending on the nature of the radical and the substrate. nih.gov
Identification and Characterization of Reactive Intermediates and Transition States
The direct identification and characterization of reactive intermediates and transition states for the synthesis of this compound have not been reported. In the context of the plausible mechanisms:
Radical Intermediates: The presence of sulfonyl and carbon-centered radicals could potentially be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Radical clock experiments could also be employed to infer the existence and reactivity of radical intermediates. nih.gov
Polar Intermediates: In polar reactions, the formation of carbocationic or anionic intermediates could be studied using spectroscopic methods in some cases, or their involvement could be inferred from the reaction products and kinetic data.
Computational chemistry, such as Density Functional Theory (DFT) calculations, would be a powerful tool to model the transition states and intermediates of these hypothetical reaction pathways, providing insights into their relative energies and geometries. beilstein-journals.orgnih.gov
Influence of Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is conducted can exert a significant influence on the reaction mechanism, affecting reaction rates, and in some cases, the nature of the products formed. In the context of the formation and transformation of this compound, which likely proceeds via radical or polar intermediates, the choice of solvent is a critical parameter. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can stabilize or destabilize transition states and reactive intermediates, thereby altering the reaction pathway.
Mechanistic investigations into related systems, such as the radical chain addition of tosyl iodide to alkenes, have demonstrated the importance of solvent effects. rsc.org Studies on these analogous reactions provide valuable insights into the potential solvent influences on the synthesis and subsequent reactions of this compound.
Detailed Research Findings
Research into the addition of sulfonyl radicals to various alkenes has shown that the effect of the solvent is particularly pronounced with polarized alkenes. For instance, the relative reactivities of the addition of the tosyl radical to alkenes were found to vary significantly when measured in solvents of differing polarity and coordinating ability, such as acetonitrile, dichloromethane, and carbon tetrachloride. rsc.org This suggests that for the formation of this compound from the reaction of benzenesulfonyl iodide with propene, the solvent could play a key role in the efficiency of the reaction.
In one study, the reactivity of a tosyl radical towards a series of alkenes was determined by competition kinetics in benzene, a non-polar solvent. acs.org The rate constants for the addition of the tosyl radical to these alkenes were found to be influenced by the stabilization of the resulting adduct radical. acs.org This implies that solvents capable of stabilizing the radical intermediate formed during the addition of the benzenesulfonyl radical to propene would likely increase the rate of formation of this compound.
Furthermore, the use of water as a solvent has been explored in the synthesis of related β-iodo vinylsulfones, where it was found to promote the reaction under mild conditions. rsc.orgresearchgate.net This highlights the potential of protic, polar solvents to facilitate iodosulfonylation reactions. Conversely, the reactivity of species such as sulfinic and sulfenic acids, which can be involved in the transformation of sulfonyl compounds, is known to be significantly reduced in hydrogen-bond accepting solvents. researchgate.net
The solvolysis of sulfonyl chlorides, which involves the cleavage of a carbon-sulfur bond, is also sensitive to solvent effects. The mechanism can be influenced by both the solvent's nucleophilicity and its ionizing power. mdpi.org This is relevant for potential transformation pathways of this compound that may involve nucleophilic substitution or elimination reactions.
The following interactive table presents data on the relative reactivities of the addition of the tosyl radical to various alkenes in different solvents, which can serve as a model for understanding the potential solvent effects on the formation of this compound.
Table 1: Relative Reactivities of Tosyl Radical Addition to Alkenes in Various Solvents
| Alkene | Solvent | Relative Reactivity |
| Vinyl Cyanide | Acetonitrile | High |
| Vinyl Cyanide | Dichloromethane | Moderate |
| Vinyl Cyanide | Carbon Tetrachloride | Low |
| Allyl Cyanide | Acetonitrile | High |
| Allyl Cyanide | Dichloromethane | Moderate |
| Allyl Cyanide | Carbon Tetrachloride | Low |
This table is generated based on the findings that the effect of the solvent is important only with polarized alkenes, such as vinyl and allyl cyanides, which are stabilized in solvents with greater π and AN parameters. rsc.org The terms "High," "Moderate," and "Low" are qualitative descriptors based on these findings.*
It is important to note that some radical reactions are relatively insensitive to solvent polarity. For example, the free-radical chlorination of methane (B114726) proceeds at similar rates in both nonpolar and polar solvents. masterorganicchemistry.com Therefore, the extent of the solvent's influence on the formation and transformation of this compound would depend on the specific mechanism at play, whether it involves polar intermediates, stabilized radicals, or neutral radical species.
Reactivity and Transformations of 2 Iodo 2 Propyl Sulfonyl Benzene
Reactivity of the Secondary Alkyl Iodide Moiety
The secondary alkyl iodide functionality is the primary site of reactivity in [(2-iodo-2-propyl)sulfonyl]benzene. The carbon-iodine bond is polarized, rendering the carbon atom electrophilic and the iodine a good leaving group. This inherent reactivity allows for both nucleophilic substitution and elimination reactions to occur.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile. These reactions can proceed through two primary mechanistic pathways: unimolecular (SN1) and bimolecular (SN2).
The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comncert.nic.in This intermediate is then rapidly attacked by the nucleophile. masterorganicchemistry.com In contrast, the SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.compharmaguideline.com
For this compound, being a secondary alkyl halide, both SN1 and SN2 pathways are theoretically possible, and the predominant mechanism will be heavily influenced by the reaction conditions. libretexts.org
The rate of nucleophilic substitution is governed by a combination of steric and electronic factors.
Steric Factors:
In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). pharmaguideline.com The presence of bulky groups around the reaction center can hinder this approach, slowing down or preventing the SN2 reaction. In this compound, the electrophilic carbon is attached to a methyl group, a phenylsulfonyl group, and another carbon, creating a moderately hindered environment. youtube.com This steric hindrance would likely decrease the rate of an SN2 reaction compared to a primary alkyl halide. ulethbridge.ca
For an SN1 reaction, steric hindrance is less of a direct impediment to the reaction rate because the nucleophile attacks a planar carbocation intermediate after the leaving group has departed. masterorganicchemistry.com In fact, bulkier groups can stabilize the carbocation through hyperconjugation and inductive effects, thus favoring the SN1 pathway. masterorganicchemistry.com
Electronic Factors:
The most significant electronic factor in this compound is the presence of the strongly electron-withdrawing phenylsulfonyl group. This group has a profound effect on the stability of the potential carbocation intermediate in an SN1 reaction. Electron-withdrawing groups destabilize adjacent carbocations, making the formation of the 2-propylsulfonylbenzene carbocation highly unfavorable. This would significantly disfavor the SN1 pathway.
The choice of nucleophile is also critical. Strong, negatively charged nucleophiles favor the SN2 mechanism, while weak, neutral nucleophiles (like water or alcohols) favor the SN1 mechanism. libretexts.org Polar aprotic solvents tend to favor SN2 reactions, whereas polar protic solvents stabilize the carbocation intermediate, favoring SN1 reactions. libretexts.org
Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound
| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predicted Outcome for this compound |
| Substrate Structure | Secondary, but carbocation is destabilized. | Secondary, moderately hindered. | SN2 is more likely, but may be slow. |
| Electronic Effect of -SO₂Ph | Strongly destabilizes carbocation. | Increases electrophilicity of α-carbon. | Strongly disfavors SN1; may favor SN2. |
| Nucleophile Strength | Favored by weak nucleophiles. | Favored by strong nucleophiles. | Dependent on reaction conditions. |
| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. | Dependent on reaction conditions. |
The stereochemistry of the substitution product provides valuable insight into the reaction mechanism.
If the reaction proceeds via an SN2 pathway , it will occur with an inversion of configuration at the chiral center. msu.edulibretexts.org This is a direct consequence of the backside attack of the nucleophile. chemistrysteps.com For example, if the starting material is the (R)-enantiomer of this compound, the SN2 product will be the (S)-enantiomer. youtube.com
If the reaction were to proceed through an SN1 pathway , it would lead to a racemic mixture of products. libretexts.org The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, resulting in both retention and inversion of configuration. libretexts.org
Given the strong electronic destabilization of the carbocation by the phenylsulfonyl group, it is highly probable that any nucleophilic substitution on this compound would proceed via an SN2 mechanism, resulting in an inversion of stereochemistry, provided a strong nucleophile and appropriate solvent are used.
Elimination Reactions (E1 and E2 Pathways)
In addition to substitution, this compound can undergo elimination reactions to form an alkene. These reactions also have two main pathways: unimolecular (E1) and bimolecular (E2).
The E1 mechanism is a two-step process that shares the same carbocation intermediate as the SN1 pathway. chemistry.coachlumenlearning.com The subsequent step involves a base removing a proton from a carbon adjacent (β-carbon) to the carbocation, leading to the formation of a double bond. lumenlearning.com The E2 mechanism is a concerted, one-step process where a base removes a β-proton simultaneously with the departure of the leaving group. chemistry.coachlibretexts.org
Regioselectivity and Stereoselectivity of Alkene Formation
Regioselectivity:
For this compound, elimination can theoretically lead to the formation of (prop-1-en-2-yl)sulfonylbenzene. Since there is only one type of β-hydrogen (on the methyl groups), there is no ambiguity in the position of the resulting double bond. Therefore, regioselectivity according to Zaitsev's rule, which predicts the formation of the more substituted alkene, is not a factor in this specific case as only one constitutional isomer of the alkene can be formed. msu.edulibretexts.org
Stereoselectivity:
Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer of the alkene product (E or Z). In the case of this compound, the resulting alkene, (prop-1-en-2-yl)sulfonylbenzene, does not have stereoisomers as one of the double-bonded carbons is attached to two identical groups (hydrogens). Therefore, stereoselectivity is not applicable to the alkene product of this specific substrate.
Competition with Nucleophilic Substitution
Elimination reactions are often in competition with nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com The outcome of the reaction depends on several factors, primarily the nature of the nucleophile/base and the reaction temperature.
Nature of the Nucleophile/Base:
Strong, sterically hindered bases favor elimination over substitution. libretexts.org These bases, such as potassium tert-butoxide, can more easily abstract a proton from the periphery of the molecule than attack the sterically hindered electrophilic carbon. youtube.com Strong, non-hindered bases/nucleophiles can lead to a mixture of SN2 and E2 products. libretexts.org Weak bases favor substitution, particularly the SN1/E1 pathways if the substrate can form a stable carbocation. libretexts.org
For this compound, the use of a strong, bulky base would likely favor the E2 pathway, leading to the formation of (prop-1-en-2-yl)sulfonylbenzene. A strong, but less hindered, nucleophile might give a mixture of SN2 and E2 products.
Temperature:
Elimination reactions are generally favored at higher temperatures. This is because elimination reactions lead to an increase in the number of molecules in the products, resulting in a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination reaction.
Table 2: Predicted Reaction Outcomes for this compound under Various Conditions
| Reagent(s) | Conditions | Predicted Major Pathway(s) | Predicted Major Product(s) |
| Strong, non-hindered nucleophile (e.g., NaN₃) | Polar aprotic solvent, moderate temp. | SN2 | [(2-Azido-2-propyl)sulfonyl]benzene |
| Strong, bulky base (e.g., KOC(CH₃)₃) | High temperature | E2 | (Prop-1-en-2-yl)sulfonylbenzene |
| Weak nucleophile/base (e.g., H₂O, ROH) | Polar protic solvent | SN1 and E1 are highly disfavored | Likely no reaction or very slow reaction |
Radical Reactions and Atom Transfer Processes
The presence of a carbon-iodine bond renders this compound a potent precursor for radical-based transformations. The relative weakness of this bond allows for its selective cleavage, initiating a cascade of possible reactions.
Generation of Alkyl Radicals
The most direct pathway to generate an alkyl radical from this compound is through the homolytic cleavage of the carbon-iodine (C-I) bond. iu.edu This process, often categorized under halogen-atom-transfer (XAT), yields a tertiary 2-(phenylsulfonyl)prop-2-yl radical and an iodine radical. iu.eduiu.edu The generation of such radicals can be initiated through several methods, with photoredox catalysis being a prominent modern approach that allows for radical formation under mild conditions. iu.eduresearchgate.net
The general process can be summarized as follows:
Initiation: The C-I bond is cleaved using an external stimulus, such as visible light in the presence of a suitable photocatalyst or a radical initiator. iu.eduresearchgate.net
Radical Formation: This cleavage results in the formation of the key alkyl radical intermediate.
This method is a powerful tool in organic synthesis as it transforms a readily available alkyl halide into a highly reactive intermediate capable of forming new carbon-carbon bonds. iu.edunih.gov The stability of the resulting tertiary radical is enhanced by the adjacent sulfonyl group.
Table 1: Methods for Alkyl Radical Generation from Halides
| Method | Description | Conditions | Reference |
|---|---|---|---|
| Photoredox Catalysis | Utilizes a photocatalyst that, upon excitation by light, facilitates single-electron transfer (SET) to or from the alkyl halide, leading to C-X bond cleavage. | Visible light, photocatalyst (e.g., Iridium or Ruthenium complexes, organic dyes), room temperature. | iu.edu, researchgate.net |
| Atom Transfer Radical Addition (ATRA) | A transition metal catalyst abstracts the halogen atom from the alkyl halide to form the alkyl radical, which then adds to an unsaturated compound. | Transition metal catalysts (e.g., Ru, Cu). | chemrxiv.org |
| Radical Initiators | Thermally or photochemically decomposed initiators (e.g., AIBN) produce radicals that abstract the iodine atom from the C-I bond. | Heat or UV light. | researchgate.net |
Radical Cyclization and Fragmentation
Radical Cyclization: In substrates where an unsaturated group (e.g., an alkene or alkyne) is present at a suitable distance from the radical center, an intramolecular radical cyclization can occur. nih.gov This process, often termed Atom Transfer Radical Cyclization (ATRC), is a powerful method for constructing cyclic systems. chemrxiv.org For instance, if the radical derived from this compound were part of a larger molecule containing a double bond, a 5-exo or 6-endo cyclization could proceed to form five- or six-membered rings, respectively. nih.govresearchgate.net The reaction of 2-iodoaryl allenyl amines to form tryptamines serves as an example of this type of radical cyclization cascade. researchgate.net
Fragmentation: The 2-(phenylsulfonyl)prop-2-yl radical or subsequent radical adducts can also undergo fragmentation. A notable fragmentation pathway involves the homolytic cleavage of the S-S bond in related sulfinyl sulfones, which generates both sulfonyl and sulfinyl radicals, indicating the potential for S-S bond lability under radical conditions. nih.gov While direct fragmentation of the 2-(phenylsulfonyl)prop-2-yl radical is less common, it can be a competing pathway in complex reaction schemes, particularly at elevated temperatures.
Reactivity of the Phenyl Sulfonyl Moiety
Electron-Withdrawing Effects on Adjacent Carbons
The sulfonyl group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of adjacent atoms. researchgate.netrsc.org This effect arises primarily from the high electronegativity of the oxygen atoms and the sulfur atom's positive formal charge, leading to a strong inductive pull of electron density from the rest of the molecule.
Inductive Effect: The sulfonyl group strongly withdraws electron density from the attached carbon atoms, making them more electrophilic.
Comparison: The electron-withdrawing effect of a sulfonyl group is generally considered stronger than that of a carbonyl group. researchgate.net However, the carbonyl group is more effective at delocalizing negative charge through resonance. researchgate.net
This strong inductive effect makes protons on carbons alpha to the sulfonyl group more acidic and activates the molecule towards nucleophilic attack. nih.gov
Table 2: Comparison of Electron-Withdrawing Groups
| Functional Group | Relative Electron-Withdrawing Strength | Key Characteristics | Reference |
|---|---|---|---|
| Sulfonyl (–SO₂R) | Very Strong | Strong inductive effect; less effective at resonance delocalization compared to carbonyl. | researchgate.net |
| Carbonyl (–COR) | Strong | Combines inductive and resonance effects for charge delocalization. | researchgate.net |
| Trifluoromethyl (–CF₃) | Very Strong | Powerful inductive effect due to high electronegativity of fluorine. | nih.gov |
| Nitro (–NO₂) | Very Strong | Strong inductive and resonance effects. | - |
Stabilization of Alpha-Carbanions
The phenyl sulfonyl group is highly effective at stabilizing an adjacent carbanion, which is a key factor in its reactivity. numberanalytics.com When a proton is abstracted from a carbon atom alpha to the sulfonyl group, the resulting negative charge is stabilized. For years, this stabilization was partially attributed to d-p π-resonance involving sulfur's d-orbitals. However, modern interpretations suggest that the primary stabilizing factors are a combination of the inductive effect and polarizability of the sulfur atom. acs.org Negative hyperconjugation may also play a minor role. acs.org
The ability to stabilize this carbanion is fundamental to reactions like the Ramberg–Bäcklund rearrangement. numberanalytics.comnumberanalytics.com The resulting α-sulfonyl carbanions are chiral and can exhibit high configurational stability, particularly in fluorinated systems. nih.gov
Table 3: Factors in α-Sulfonyl Carbanion Stabilization
| Factor | Contribution | Description | Reference |
|---|---|---|---|
| Inductive Effect | Major | The strongly electron-withdrawing sulfonyl group pulls electron density away from the carbanionic center, delocalizing the charge. | acs.org |
| Polarizability | Major | The large sulfur atom's electron cloud is easily distorted, which helps to disperse the negative charge over a larger area. | acs.org |
| d-p π-Resonance | Minor/Negligible | Overlap between the carbon p-orbital and sulfur d-orbitals is now considered to play a minimal role, if any. | acs.org |
| Negative Hyperconjugation | Minor | Interaction of the carbanion lone pair with the antibonding (σ*) orbitals of the S-C or S-O bonds. | acs.org |
Role as a Leaving Group in Rearrangements (e.g., Ramberg–Bäcklund)
The phenyl sulfonyl moiety is a crucial component in the Ramberg–Bäcklund reaction, where it functions as a precursor to an excellent leaving group, sulfur dioxide (SO₂). wikipedia.orgsynarchive.com This reaction converts α-halo sulfones, such as this compound, into alkenes in the presence of a strong base. numberanalytics.comwikipedia.org
The mechanism proceeds through several key steps:
Deprotonation: A strong base abstracts a proton from the carbon alpha to the sulfonyl group, forming a stabilized carbanion. numberanalytics.com
Intramolecular Substitution: The carbanion displaces the adjacent iodide in an intramolecular nucleophilic substitution, forming a strained three-membered cyclic intermediate known as a thiirane (B1199164) dioxide. organic-chemistry.org
Extrusion of SO₂: This unstable intermediate rapidly decomposes, extruding sulfur dioxide and forming the final alkene product. wikipedia.org This elimination step is considered a concerted cheletropic extrusion. organic-chemistry.org
In this context, the entire sulfonyl group is eliminated from the molecule. Research indicates that α-iodosulfones are more reactive in this process than their bromo- or chloro-substituted counterparts. organic-chemistry.org This makes this compound a particularly suitable substrate for this transformation.
Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The reactivity and regioselectivity of these substitutions are dictated by the nature of the substituent already present on the ring, in this case, the [(2-iodo-2-propyl)sulfonyl] group.
The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has two major consequences for EAS reactions:
Deactivation of the Ring: The sulfonyl group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgstudylib.netmasterorganicchemistry.com Consequently, harsher reaction conditions, such as stronger electrophiles or higher temperatures, are often required to achieve substitution. masterorganicchemistry.com
Meta-Directing Effect: The electron-withdrawing nature of the sulfonyl group destabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. libretexts.orgyoutube.com This destabilization is most pronounced when the electrophile attacks at the ortho or para positions, as this would place the positive charge on a carbon atom directly adjacent to the electron-withdrawing substituent. youtube.compressbooks.pub As a result, the meta-position becomes the least destabilized and therefore the favored site of attack. libretexts.orgpressbooks.pub The [(2-iodo-2-propyl)sulfonyl] group is thus a strong deactivating group and a meta-director. libretexts.orgpressbooks.pub
Common electrophilic aromatic substitution reactions and the expected major products for this compound are summarized in the table below.
| Reaction | Reagents | Electrophile | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-[(2-Iodo-2-propyl)sulfonyl]-3-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-3-[(2-iodo-2-propyl)sulfonyl]benzene |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-{[(2-Iodo-2-propyl)sulfonyl]phenyl}sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Generally not successful due to strong ring deactivation |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Generally not successful due to strong ring deactivation |
Cross-Coupling Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in this compound is located on a tertiary carbon atom alpha to the sulfonyl group. This structural feature makes it highly susceptible to nucleophilic substitution and elimination reactions, which often dominate its reactivity profile. acs.orgacs.org However, under specific catalytic conditions, particularly those involving radical intermediates, cross-coupling reactions can be envisioned.
While traditional palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings are characteristic of aryl or vinyl halides, their application to tertiary alkyl halides is more challenging. nih.gov For α-halo sulfones, radical cross-coupling pathways have emerged as a more viable strategy. nih.gov Recent advancements have shown that sulfones can act as coupling partners in nickel-catalyzed radical cross-coupling reactions with organozinc reagents. nih.gov This suggests that this compound could potentially undergo C-C bond formation via a radical-mediated process, coupling with various carbon-based nucleophiles or coupling partners.
A hypothetical radical cross-coupling reaction is presented below:
Table 4.3.1: Hypothetical Radical C-C Cross-Coupling Reactions
| Coupling Partner | Catalyst/Conditions | Potential Product |
|---|---|---|
| Aryl Zinc Reagent (Ar-ZnX) | Ni catalyst, photoredox conditions | [(2-Aryl-2-propyl)sulfonyl]benzene |
The formation of carbon-heteroatom bonds from α-iodo sulfones is primarily achieved through nucleophilic substitution pathways (Sₙ2 or Sₙ1-type mechanisms), where the iodide is displaced by a heteroatom nucleophile. acs.orgacs.org The strong electron-withdrawing effect of the adjacent sulfonyl group facilitates the departure of the iodide leaving group. acs.org
A variety of heteroatom nucleophiles can be employed, leading to a diverse range of functionalized products.
Table 4.3.2: Nucleophilic Substitution for C-Heteroatom Bond Formation
| Nucleophile | Product Class | Example Product |
|---|---|---|
| Azide (B81097) (N₃⁻) | Alkyl Azide | [(2-Azido-2-propyl)sulfonyl]benzene |
| Thiolate (RS⁻) | Thioether | [(2-Alkylthio-2-propyl)sulfonyl]benzene |
| Alkoxide (RO⁻) | Ether | [(2-Alkoxy-2-propyl)sulfonyl]benzene |
Copper-catalyzed cross-coupling reactions of sulfinate salts with organoboronic acids are also known, representing a different mode of C-S bond formation. researchgate.net
Cascade Reactions and Multi-Step Transformations
The unique reactivity of the α-iodo sulfonyl moiety can initiate cascade reactions, where a single event triggers a series of subsequent intramolecular transformations to build molecular complexity rapidly.
A prime example of a transformation that can be considered a cascade or multi-step process involving an α-halo sulfone is the Ramberg-Bäcklund reaction . wikipedia.orgorganic-chemistry.org This reaction converts an α-halo sulfone into an alkene upon treatment with a base, with the extrusion of sulfur dioxide. wikipedia.org
For this compound, a variation of this reaction could occur. Treatment with a strong base would lead to the formation of 2-phenylprop-1-ene. The generally accepted mechanism involves the following steps:
Deprotonation at the α'-carbon (a methyl group in this case).
Intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the iodine, displacing it to form a transient three-membered ring episulfone intermediate.
Spontaneous extrusion of sulfur dioxide (SO₂) from the unstable episulfone to yield the final alkene product. wikipedia.orgorganic-chemistry.org
Furthermore, cascade reactions can be designed where the initial transformation at the iodo-sulfonyl center is followed by reactions on the benzene ring, or vice versa. For instance, a nucleophilic substitution at the iodo-propyl group could be followed by an intramolecular cyclization onto the aromatic ring, a strategy often employed in the synthesis of heterocyclic compounds. tau.ac.il
Regioselectivity and Stereoselectivity in Derived Transformations
The outcomes of reactions involving this compound and its derivatives are often governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: As discussed in section 4.2.4, electrophilic aromatic substitution on the benzene ring is highly regioselective, with the incoming electrophile being directed to the meta position. libretexts.orgpressbooks.pub In elimination reactions like the Ramberg-Bäcklund reaction, the position of the newly formed double bond is unequivocally determined by the location of the sulfonyl group and the α-halogen. organic-chemistry.org
Stereoselectivity: For transformations involving the chiral center that can be generated from the prochiral 2-propyl group, stereoselectivity becomes a critical consideration. For example, in the Ramberg-Bäcklund reaction of acyclic α-halo sulfones, the stereochemistry of the resulting alkene (E or Z) can be influenced by the reaction conditions, such as the strength of the base used. organic-chemistry.org While weak bases often favor the formation of Z-alkenes, stronger bases can lead to predominantly E-alkenes. organic-chemistry.org The stereochemical outcome is dictated by the relative stabilities of the intermediate episulfone diastereomers and the transition states leading to their formation and decomposition. acs.org
Table 4.5: Factors Influencing Selectivity in Transformations
| Transformation Type | Selectivity Principle | Controlling Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Regioselectivity | Electronic properties of the sulfonyl group (meta-directing) pressbooks.pub |
| Ramberg-Bäcklund Reaction | Stereoselectivity (E/Z) | Base strength, substrate structure, stability of episulfone intermediates organic-chemistry.orgacs.org |
Advanced Spectroscopic Characterization for Structural Elucidation of 2 Iodo 2 Propyl Sulfonyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within a molecule. For a molecule like [(2-Iodo-2-propyl)sulfonyl]benzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the protons of the 2-iodo-2-propyl group.
The aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the benzene ring's π-electron system and the electron-withdrawing sulfonyl group. The splitting pattern of these signals can reveal the substitution pattern on the benzene ring. For instance, a monosubstituted benzene ring often displays a complex multiplet.
The protons of the propyl group would exhibit characteristic chemical shifts and multiplicities. The methyl protons would likely appear as a singlet further upfield, while any methylene (B1212753) protons would show splitting based on their neighboring protons, following the n+1 rule. For example, the protons on a CH2 group adjacent to a CH3 group would appear as a quartet. The deshielded multiplet at a higher ppm value would indicate the presence of a strong electron-withdrawing atom or group. acdlabs.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| Methyl Protons (CH₃) | ~1.5 - 2.5 | Singlet |
Note: These are predicted values and can vary based on the solvent and specific substitution on the benzene ring.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons of the benzene ring will resonate in the downfield region, typically between δ 120 and 145 ppm. docbrown.info The carbon atom directly attached to the sulfonyl group (ipso-carbon) will be shifted further downfield due to the strong electron-withdrawing nature of the SO₂ group. The other aromatic carbons will show a pattern of chemical shifts that can help confirm the substitution pattern.
The carbons of the 2-iodo-2-propyl group will appear in the upfield region. The carbon atom bonded to the iodine (C-I) will be significantly shielded compared to a carbon bonded to a more electronegative halogen, appearing at a lower chemical shift. The methyl carbons will be found at the most upfield positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (ipso-SO₂) | ~140 - 145 |
| Other Aromatic C | ~125 - 135 |
| C-I | ~20 - 30 |
| Methyl C (CH₃) | ~20 - 25 |
Note: These are predicted values and can vary based on the solvent and specific substitution on the benzene ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for establishing the complete and unambiguous structural assignment of complex molecules like this compound and its derivatives. researchgate.net These experiments correlate signals from different nuclei, providing insights into bonding and spatial relationships.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would be crucial for confirming the connectivity within the aromatic ring by showing cross-peaks between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com This is extremely useful for assigning the protonated carbons in the molecule. For example, it would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is particularly useful for determining stereochemistry and conformation. In the context of derivatives of this compound, NOESY could help establish the relative orientation of different substituents.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for a compound-specific standard. researchgate.net By carefully controlling experimental parameters, the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. ox.ac.uk
For this compound, qNMR can be employed to:
Determine Purity: By comparing the integral of a known signal from the target compound to the integrals of impurity signals, the purity of a sample can be accurately assessed.
Monitor Reaction Progress: The progress of a reaction that synthesizes or modifies this compound can be monitored by taking NMR spectra of the reaction mixture over time. The relative integrals of the reactant and product signals will indicate the extent of the reaction.
To ensure accurate quantification, specific experimental conditions must be met, such as using a long relaxation delay (D1) to allow for full relaxation of all nuclei between scans and ensuring a good signal-to-noise ratio. ox.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
For this compound, HRMS would provide an exact mass measurement with high accuracy (typically to four or five decimal places). This exact mass can then be used to calculate the elemental composition, confirming the presence of carbon, hydrogen, iodine, sulfur, and oxygen atoms in the correct proportions.
Upon ionization in the mass spectrometer, the molecule will fragment in a characteristic manner. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for sulfonyl compounds can involve cleavage of the C-S and S-O bonds. nih.govresearchgate.net For this compound, one might expect to observe fragments corresponding to the loss of the iodo-propyl group, the sulfonyl group, or parts of the benzene ring. The presence of iodine, with its characteristic isotopic pattern, would also be evident in the mass spectrum. The fragmentation pattern of sulfonamides, a related class of compounds, has been extensively studied and often involves the loss of SO₂. researchgate.netnih.gov
Table 3: Potential Fragment Ions in the HRMS of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure | Significance |
| [M]+ | C₉H₁₁IO₂S | Molecular Ion |
| [M - C₃H₆I]+ | C₆H₅SO₂ | Loss of the 2-iodo-propyl radical |
| [M - SO₂]+ | C₉H₁₁I | Loss of sulfur dioxide |
| [C₆H₅]+ | C₆H₅ | Phenyl cation |
Note: The observed fragments and their relative abundances will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Infrared (IR) Spectroscopy for Functional Group Identification (Sulfonyl, Halogen)
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. psu.edu Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The presence of these two intense absorptions is a strong indicator of a sulfonyl group.
The C-I stretching vibration of the iodo group is expected to appear in the fingerprint region of the spectrum, typically in the range of 600-500 cm⁻¹. While this region can be complex due to the presence of many other vibrations, the presence of a band in this area can provide supporting evidence for the iodo substituent.
Other characteristic absorptions would include those for the aromatic C-H stretching (around 3100-3000 cm⁻¹), aromatic C=C stretching (in the 1600-1450 cm⁻¹ region), and aliphatic C-H stretching (around 2960-2850 cm⁻¹).
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aliphatic C-H | Stretch | 2960 - 2850 |
| C-I | Stretch | 600 - 500 |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Detailed Research Findings from Analogous Structures:
In the absence of a crystal structure for this compound, we can infer its likely solid-state structure by examining crystallographic data of related benzenesulfonyl derivatives. For instance, studies on various N-(arylsulfonyl)arylamides and alkyl-substituted benzenesulfonyl compounds reveal key structural features of the benzenesulfonyl group. nih.govnsf.gov The geometry around the sulfur atom is consistently found to be tetrahedral. The S=O bond distances are typically in the range of 1.42 to 1.44 Å, and the O=S=O bond angle is approximately 120°. The S-C(aryl) and S-C(alkyl) bond lengths are also well-characterized.
For example, in the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, the S=O bond lengths are 1.4290(18) Å and 1.4342(18) Å, and the N-S-O bond angle is 107.46(10)°. nsf.gov The conformation around the S-N bond is gauche. nsf.gov Similarly, in N-(3-fluorobenzoyl)benzenesulfonamide, the dihedral angle between the two benzene rings is a significant feature, measuring 82.73(10)°. nih.gov
For this compound, we would expect to see a tetrahedral geometry at the sulfur atom, with the bulky 2-iodo-2-propyl group likely influencing the crystal packing and intermolecular interactions. The presence of the iodine atom could lead to halogen bonding, a type of non-covalent interaction that can play a significant role in the supramolecular assembly of the crystal lattice.
Interactive Data Table of Representative Bond Lengths and Angles in Benzenesulfonyl Compounds:
| Parameter | N-(3-fluorobenzoyl)benzenesulfonamide nih.gov | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov | N-(4-Hydroxyphenyl)benzenesulfonamide nih.gov | Expected Range for this compound |
| S=O Bond Length (Å) | - | 1.429, 1.434 | - | 1.42 - 1.44 |
| S-N Bond Length (Å) | - | 1.636 | - | N/A |
| S-C(aryl) Bond Length (Å) | - | 1.763 | - | 1.75 - 1.78 |
| S-C(alkyl) Bond Length (Å) | N/A | N/A | N/A | 1.80 - 1.85 |
| O=S=O Bond Angle (°) | - | - | - | ~120 |
| C-S-N Bond Angle (°) | - | - | - | N/A |
| C-S-C Bond Angle (°) | N/A | N/A | N/A | ~105 |
Note: The data presented is for analogous compounds and serves as an estimation for the target molecule.
Chiroptical Spectroscopy (if chiral forms are synthesized or studied)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for the characterization of chiral compounds, providing information about their absolute configuration and conformation in solution.
The molecule this compound possesses a prochiral center at the carbon atom bearing the iodine and the sulfonyl group. If the two methyl groups on the propyl chain were chemically different (for example, through isotopic substitution) or if one was replaced by another group, this center would become a stereocenter, and the molecule would be chiral. The synthesis of enantiomerically pure forms of such chiral sulfones is a topic of significant interest in organic chemistry. rsc.orgresearchgate.netrsc.org
Detailed Research Findings:
The synthesis of chiral sulfones can be achieved through various methods, including the oxidation of chiral sulfides or through asymmetric synthesis methodologies. rsc.orgrsc.org Once a chiral sulfone is synthesized, chiroptical techniques are vital for its characterization.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) in the regions of its UV-Vis absorptions. The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution.
While no chiroptical data exists for this compound, studies on other chiral sulfones demonstrate the power of these techniques. For instance, the absolute configurations of newly synthesized chiral sulfones are often determined by comparing their experimental CD and VCD spectra with those predicted by quantum chemical calculations.
Interactive Data Table of Chiroptical Spectroscopy Techniques:
| Technique | Information Provided | Application to Chiral this compound Derivatives |
| Optical Rotatory Dispersion (ORD) | Measures the rotation of the plane of polarized light as a function of wavelength. | Determination of the sign and magnitude of optical rotation, confirming the presence of chirality. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Determination of absolute configuration by analyzing Cotton effects; study of conformational changes. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Provides detailed stereochemical information and conformational analysis in solution. |
Computational and Theoretical Studies of 2 Iodo 2 Propyl Sulfonyl Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding
No published studies were found that specifically detail the electronic structure and bonding of [(2-Iodo-2-propyl)sulfonyl]benzene through quantum chemical calculations.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energies
There are no available research findings or data tables from DFT calculations concerning the geometry optimization and energies of this compound.
Ab Initio Methods for High-Accuracy Calculations
A search of scientific databases yielded no results for high-accuracy calculations performed on this compound using ab initio methods.
Reaction Pathway Modeling and Transition State Characterization
Specific studies modeling reaction pathways or characterizing transition states involving this compound are not present in the current body of scientific literature.
Intrinsic Reaction Coordinate (IRC) Calculations
No literature is available that reports on Intrinsic Reaction Coordinate (IRC) calculations to confirm the transition states for reactions involving this compound.
Activation Energy and Reaction Energy Profiles
There are no published data or energy profiles detailing the activation energies for reactions of this compound.
Conformational Analysis and Energy Landscapes
A thorough search found no studies focused on the conformational analysis or the potential energy landscapes of this compound.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of this compound. These methods use classical physics to approximate the potential energy of a system, making them computationally efficient for studying large systems or long timescales.
Molecular Mechanics (MM) calculations are used to find stable conformations (energy minima) of the molecule. For this compound, a key area of interest is the rotation around the C-S bond connecting the bulky 2-iodo-2-propyl group to the sulfonyl moiety. By systematically rotating this bond and calculating the potential energy, a rotational energy profile can be generated. This profile reveals the most stable (low-energy) and least stable (high-energy) arrangements. Force fields like MMFF94 (Merck Molecular Force Field) are often employed for such conformational analyses of organic molecules mdpi.com.
Molecular Dynamics (MD) simulations provide a view of the molecule's movement over time. An MD simulation of this compound, either in a vacuum or in a simulated solvent, would reveal the flexibility of the alkyl chain, the rotational freedom of the phenyl group, and the vibrational modes of the sulfonyl group tandfonline.commdpi.com. These simulations confirm the stability of conformations found through MM and can highlight transient structures that may be important in chemical reactions nih.gov.
Table 1: Hypothetical Potential Energy for Key Dihedral Angles in this compound
| Dihedral Angle (C-C-S-O) | Potential Energy (kcal/mol) | Conformation Description |
| 60° | 0.0 | Staggered (Gauche) - Stable |
| 120° | 5.8 | Eclipsed - Unstable |
| 180° | 0.5 | Staggered (Anti) - Stable |
| 240° | 5.8 | Eclipsed - Unstable |
| 300° | 0.0 | Staggered (Gauche) - Stable |
| 360°/0° | 6.2 | Eclipsed - Unstable |
Interplay of Steric and Electronic Effects on Conformation
The three-dimensional structure of this compound is dictated by a delicate balance of steric and electronic effects.
Electronic Effects: The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms, which pulls electron density away from the sulfur atom and, by extension, from the adjacent benzene (B151609) ring and propyl group through a strong inductive effect (-I effect) quora.comresearchgate.net. This electron-withdrawing nature makes the sulfonyl group a strong hydrogen bond acceptor and influences the reactivity of the entire molecule .
Steric Effects: The most significant steric feature of the molecule is the tertiary 2-iodo-2-propyl group. This group is exceptionally bulky due to the presence of two methyl groups and a large iodine atom attached to the same carbon. This creates significant steric hindrance, which is a repulsive force that arises when atoms are forced too close together nih.govlibretexts.org. To minimize this repulsion, the molecule will adopt a conformation that maximizes the distance between the bulkiest groups. The preferred conformation around the C-S bond is therefore a staggered arrangement, where the iodine atom and methyl groups are positioned as far as possible from the sulfonyl oxygens and the phenyl ring. Eclipsed conformations, where these groups are aligned, would be highly energetically unfavorable.
The final molecular geometry is a compromise: while electronic effects govern the charge distribution and bond polarities, steric hindrance is the dominant factor in determining the molecule's preferred spatial arrangement or conformation.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. For organoiodine compounds, it is crucial to use basis sets that are specifically parameterized to handle heavy atoms like iodine, such as the 6-311G* basis set, as simpler sets may fail to produce accurate results reed.edu. The predicted shifts are influenced by the electronic environment of each nucleus; for instance, the electron-withdrawing sulfonyl group would cause deshielding (a shift to higher ppm) for nearby protons and carbons. Modern machine learning algorithms have also emerged as powerful tools for the rapid and accurate prediction of NMR spectra nih.govnih.gov.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Influencing Factors |
| Phenyl C-H (ortho) | 7.95 | 128.5 | Deshielded by -SO₂- group |
| Phenyl C-H (meta) | 7.60 | 129.8 | Less influenced by -SO₂- group |
| Phenyl C-H (para) | 7.70 | 134.2 | Deshielded by -SO₂- group |
| C(CH₃)₂I | - | 45.0 | Steric compression, C-I bond effect |
| CH₃ | 2.15 | 33.5 | Proximity to iodine and sulfonyl group |
IR Frequencies: DFT calculations can also simulate the infrared (IR) spectrum by calculating the molecule's vibrational frequencies. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. For this compound, key predicted vibrations would include the strong asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), as well as stretching frequencies for the C-S and C-I bonds mdpi.comresearchgate.net.
Table 3: Predicted Characteristic IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| S=O Asymmetric Stretch | 1335 | Strong |
| S=O Symmetric Stretch | 1145 | Strong |
| C-S Stretch | 750 | Medium |
| C-I Stretch | 510 | Medium-Weak |
| Phenyl C-H Stretch | 3100-3000 | Medium |
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) are weak forces that are critical for determining molecular conformation, crystal packing, and interactions with other molecules wikipedia.org. In this compound, several types of NCIs can be analyzed computationally.
Halogen Bonding: The iodine atom in the molecule can participate in halogen bonding. This is an attractive interaction where the iodine atom acts as an electrophilic species youtube.com. Computational models show that a region of positive electrostatic potential, known as a σ-hole, exists on the iodine atom opposite to the C-I covalent bond mdpi.com. This σ-hole can interact favorably with a nucleophile or an electron-rich region, such as one of the oxygen atoms of the sulfonyl group in a neighboring molecule in the solid state. This type of interaction is crucial for understanding the crystal structure of the compound semanticscholar.org.
Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds can exist. These interactions occur between the slightly acidic protons on the phenyl ring or methyl groups and the electronegative oxygen atoms of the sulfonyl group, both within the same molecule (intramolecular) or between different molecules (intermolecular).
Rational Design of Synthetic Routes and Catalysts
Computational chemistry is a valuable tool in the rational design of efficient synthetic pathways. Instead of relying solely on trial-and-error, theoretical calculations can be used to predict the feasibility of a reaction, explore potential mechanisms, and even design better catalysts.
Modeling Synthetic Pathways: A plausible synthetic route to this compound is the oxidation of the precursor sulfide, [(2-Iodo-2-propyl)thio]benzene organic-chemistry.org. Another common method involves the nucleophilic substitution reaction between an appropriate 2-iodo-2-propyl derivative and a sulfinate salt, such as sodium benzenesulfinate (B1229208) researchgate.net. DFT calculations can be employed to model the reaction coordinates for these pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers and reaction thermodynamics. This allows for a comparison of different potential routes to identify the most energetically favorable one.
Catalyst Design: For many organic reactions, catalysts are used to lower the activation energy and improve reaction rates and selectivity. Computational modeling can assist in the design of new catalysts for sulfone synthesis. For example, if a transition metal catalyst is proposed, DFT can be used to model the catalytic cycle, including the binding of reactants to the metal center, the key bond-forming steps, and the release of the product mdpi.com. By understanding these mechanistic details at a molecular level, the catalyst's structure can be modified in-silico to enhance its performance before any experimental work is undertaken. This rational, computation-driven approach accelerates the development of novel and efficient synthetic methods nih.gov.
Applications in Organic Synthesis and Functional Materials Development
A Versatile Linchpin in Organic Synthesis
The true value of a chemical compound in organic synthesis is often measured by its ability to serve as a versatile intermediate, a building block that can be readily transformed into a variety of other functional groups and molecular scaffolds. thieme-connect.comnih.gov The bifunctional nature of [(2-Iodo-2-propyl)sulfonyl]benzene, possessing both a reactive carbon-iodine bond and a stabilizing, yet reactive, sulfonyl group, positions it as a prime candidate for such a role. rsc.orgnih.gov
A Precursor for Advanced Organic Transformations
The presence of a tertiary iodo group in this compound suggests its utility as a precursor for generating tertiary radicals or carbocations, depending on the reaction conditions. The carbon-iodine bond is relatively weak and can be cleaved homolytically under photolytic or radical-initiating conditions to generate a tertiary alkyl radical. nih.gov This radical species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable tool for constructing sterically hindered quaternary carbon centers.
Conversely, under solvolytic or Lewis acidic conditions, the iodine atom can depart as an iodide ion, leading to the formation of a tertiary carbocation. This carbocationic intermediate can be trapped by a wide range of nucleophiles, enabling the introduction of diverse functionalities at the tertiary position. The phenylsulfonyl group, with its strong electron-withdrawing nature, can influence the stability and reactivity of these intermediates, potentially offering unique selectivity in these transformations.
The reactivity of the sulfonyl group itself adds another dimension to the synthetic utility of this compound. The sulfonyl group can act as a good leaving group in nucleophilic substitution reactions or be eliminated to form an alkene. thieme-connect.com Furthermore, the protons on the methyl groups alpha to the sulfonyl group can be deprotonated to form a carbanion, which can then react with various electrophiles. thieme-connect.com This dual reactivity of the iodo and sulfonyl functionalities makes this compound a highly versatile precursor for a wide array of organic transformations.
A Tool for the Multistep Synthesis of Complex Architectures
The ability to sequentially or selectively react the different functional groups of this compound makes it an attractive building block in the multistep synthesis of complex organic molecules. For instance, the iodo group could be first utilized in a coupling reaction, followed by a transformation involving the sulfonyl group. This stepwise functionalization allows for the controlled and predictable construction of intricate molecular frameworks.
The principles of using bifunctional building blocks are well-established in the synthesis of natural products and pharmaceuticals. nih.gov Compounds analogous to this compound, such as β-iodovinyl sulfones, have been demonstrated as versatile precursors in the synthesis of various complex molecules. rsc.org The strategic incorporation of this compound into a synthetic route could provide access to novel scaffolds and simplify the synthesis of target molecules that would otherwise be challenging to prepare.
Exploring Potential in Materials Science
The unique electronic and structural properties imparted by the sulfonyl group have led to the widespread use of sulfone-containing compounds in materials science. thieme-connect.comnih.gov The incorporation of this compound into polymeric structures or its use in the synthesis of functional materials opens up intriguing possibilities for creating materials with novel properties.
Integration into Polymeric Architectures
The sulfonyl group is a key component in a variety of high-performance polymers, such as poly(ether sulfone) (PES), known for their excellent thermal and chemical stability. wright.edunih.gov The reactive iodo-group on this compound could serve as a handle for grafting this molecule onto existing polymer backbones or for its incorporation as a monomer in polymerization reactions. For example, the iodo-group could be transformed into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group, allowing for its participation in various polymerization techniques. rsc.org The introduction of the bulky 2-propylsulfonylbenzene moiety into a polymer chain could significantly influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. rsc.org
Table 1: Potential Polymerization Strategies Involving this compound Derivatives
| Polymerization Method | Required Modification of this compound | Potential Impact on Polymer Properties |
| Free Radical Polymerization | Conversion of iodo group to a vinyl or acrylate group. | Increased steric bulk, altered thermal properties. |
| Polycondensation | Conversion of iodo group to a diol or diamine functionality. | Introduction of sulfonyl groups into polyester (B1180765) or polyamide backbones. |
| Grafting onto existing polymers | Direct reaction of the iodo group with reactive sites on a polymer. | Surface modification, introduction of new functionalities. |
Crafting Functional Materials
The term "functional materials" encompasses a broad range of materials designed to exhibit specific, often "smart," properties, such as conductivity, photoresponsiveness, or sensing capabilities. Sulfone-containing molecules have been explored in the synthesis of various functional materials. nih.gov The presence of both a polarizable iodine atom and a strongly electron-withdrawing sulfonyl group in this compound suggests its potential for creating materials with interesting electronic and optical properties.
For instance, the incorporation of this molecule into conjugated polymer systems could modulate their electronic band gap and charge transport properties, which is relevant for applications in organic electronics. Furthermore, the reactivity of the C-I bond could be exploited for the post-functionalization of materials, allowing for the attachment of other functional moieties to tailor the material's properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
